molecular formula C11H14ClN3O3 B6310631 H-Pro-pNA.HCl CAS No. 70148-22-0

H-Pro-pNA.HCl

Cat. No.: B6310631
CAS No.: 70148-22-0
M. Wt: 271.70 g/mol
InChI Key: MBIBRJAPRVDQLW-PPHPATTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-pNA.HCl involves the coupling of glycyl-L-proline with p-nitroaniline. This reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

H-Pro-pNA.HCl primarily undergoes hydrolysis reactions catalyzed by enzymes like dipeptidyl peptidase IV. This hydrolysis results in the cleavage of the peptide bond, releasing p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound detectable by its absorbance at 405 nm .

Mechanism of Action

H-Pro-pNA.HCl exerts its effects through enzymatic hydrolysis. The enzyme dipeptidyl peptidase IV recognizes the peptide bond in this compound and catalyzes its cleavage. This reaction releases p-nitroaniline, which can be quantified colorimetrically. The molecular target of this compound is the active site of dipeptidyl peptidase IV, where the hydrolysis occurs .

Properties

IUPAC Name

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIBRJAPRVDQLW-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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